molecular formula C24H27N5O B2733496 N-(2,4-dimethylphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 766524-20-3

N-(2,4-dimethylphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2733496
CAS No.: 766524-20-3
M. Wt: 401.514
InChI Key: UNLXHSPBWLSPKC-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine carboxamide derivative characterized by a bicyclic core structure fused with a triazole ring. The compound features two distinct aromatic substituents: a 2,4-dimethylphenyl group at the N-position and a 4-isopropylphenyl group at the 7-position of the pyrimidine ring.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c1-14(2)18-7-9-19(10-8-18)22-21(17(5)27-24-25-13-26-29(22)24)23(30)28-20-11-6-15(3)12-16(20)4/h6-14,22H,1-5H3,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLXHSPBWLSPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N-(2,4-dimethylphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel chemical properties and reactions that can lead to new materials or compounds with enhanced functionalities.

Biology

In biological research, this compound has been investigated for its bioactive properties . Studies have shown its potential as an antimicrobial and antifungal agent. For instance:

  • Antimicrobial Activity : The compound exhibits significant activity against various bacteria and fungi. Testing has shown it can inhibit the growth of pathogens such as Escherichia coli and Candida albicans .
  • Anticancer Properties : Preliminary studies suggest that it may interact with biological targets involved in cancer pathways, potentially leading to new therapeutic strategies .

Medicine

The therapeutic potential of this compound is being explored in the context of drug development. Its ability to modulate enzyme activity makes it a candidate for treating diseases where enzyme inhibition or activation is beneficial .

Case Studies

Several case studies have highlighted its efficacy:

  • In vitro studies have demonstrated its ability to inhibit specific cancer cell lines.
  • Animal models have shown promising results in reducing tumor size when treated with this compound .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties allow for the creation of innovative products in fields such as agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • N-Aryl Substituents : Electron-withdrawing groups (e.g., nitro in 5j) lower yields compared to electron-donating groups (e.g., methoxy in 5l) due to increased steric hindrance or reaction sensitivity .
  • Hybrid Structures : Compounds with heteroaromatic substituents (e.g., pyridine in or thienyl in ) exhibit distinct electronic profiles, which may tailor them for specific biological targets.

Physicochemical and Spectral Properties

  • Melting Points : Melting points for triazolopyrimidine carboxamides correlate with substituent symmetry and intermolecular interactions. For example, 5j (4-nitrophenyl) has a higher mp (319.9°C) than 5l (3-hydroxy-4-methoxyphenyl, 249.7°C) due to stronger π-π stacking and hydrogen bonding .
  • Spectroscopic Data : All compounds exhibit characteristic 1H NMR signals for methyl groups (~2.3–2.5 ppm) and aromatic protons (~6.8–8.2 ppm). HRMS data confirm molecular weights within ±0.005 Da accuracy .

Biological Activity

N-(2,4-dimethylphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines and features a complex structure characterized by multiple aromatic rings and functional groups. Its IUPAC name is:

This compound .

Molecular Formula

  • C : 24
  • H : 27
  • N : 5
  • O : 1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions through binding interactions. This modulation can lead to significant biological effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens.
  • Anticancer Properties : Research indicates potential antiproliferative effects against certain cancer cell lines.

Antimicrobial Properties

Studies have investigated the antimicrobial efficacy of this compound against a range of microorganisms. The compound demonstrated:

  • Inhibition of Bacterial Growth : It has shown significant inhibitory effects against Gram-positive and Gram-negative bacteria.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Anticancer Activity

The antiproliferative effects of the compound were evaluated on various cancer cell lines using MTT assays. The results indicated that:

  • Significant Cytotoxicity : The compound exhibited IC50 values ranging from 0.5 µM to 10 µM across different cell lines.
Cell LineIC50 (µM)
MDA-MB-2313.0
HeLa2.5
A27801.8

Study on Antiproliferative Activity

In a study published in MDPI, researchers tested the compound's activity against breast cancer cell lines (MDA-MB-231). The findings suggested that the compound effectively reduced cell viability in a dose-dependent manner. The study highlighted structure–activity relationships that could inform future modifications to enhance efficacy .

In Vivo Studies

Preliminary in vivo studies have been conducted to assess the therapeutic potential of this compound in animal models. These studies indicated promising results in reducing tumor size and improving survival rates in treated subjects.

Q & A

Q. Table 1: Comparison of Catalysts and Yields

CatalystSolventYield (%)Purity (HPLC)Reference
APTSEthanol78–82≥95%
TMDPEthanol/H₂O85–88≥97%

Methodological Note: Optimize catalyst loading (5–10 mol%) and temperature (70–80°C) to balance yield and energy efficiency.

Basic: How is structural confirmation achieved post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR (400 MHz) identifies substituent positions and confirms regiochemistry .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the triazole-pyrimidine core .
  • X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Critical Step: Use deutero-DMSO for NMR to enhance solubility of aromatic intermediates .

Advanced: How can computational methods improve synthesis design?

Answer:

  • Reaction Path Screening: Quantum mechanical calculations (DFT) predict transition states and optimize reaction pathways .
  • Machine Learning (ML): Train models on existing triazolopyrimidine synthesis data to predict optimal conditions (e.g., solvent, catalyst) .
  • COMSOL Multiphysics: Simulate heat/mass transfer in scaled-up reactions to avoid hotspots .

Case Study: ICReDD’s computational workflow reduced optimization time for analogous compounds by 40% via automated condition screening .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Assay Variability: Cell line specificity (e.g., HeLa vs. MCF-7) and incubation times .
  • Structural Analogues: Minor substituent changes (e.g., -CF₃ vs. -CH₃) drastically alter target binding .

Q. Table 2: Bioactivity Comparison of Derivatives

DerivativeIC₅₀ (μM, HeLa)Target Enzyme Inhibition (%)Reference
Parent Compound1.2 ± 0.3DHFR: 78
7-Trifluoromethyl Analog0.8 ± 0.2DHFR: 92

Resolution Strategy:

  • Standardize assays (e.g., use identical cell lines and ATP-based viability kits).
  • Perform structure-activity relationship (SAR) studies to isolate critical functional groups .

Basic: What biological targets are associated with this compound?

Answer:

  • Dihydrofolate Reductase (DHFR): Inhibition disrupts nucleotide synthesis, validated via enzyme kinetics (Km/Vmax analysis) .
  • Kinase Pathways: Preliminary data suggest PI3K/AKT modulation in apoptosis assays .

Experimental Design Tip: Use siRNA knockdowns to confirm target specificity in cellular models .

Advanced: How to optimize solubility for in vivo studies?

Answer:

  • Co-solvent Systems: Use PEG-400/water mixtures (80:20 v/v) to enhance solubility without precipitation .
  • Prodrug Strategies: Introduce phosphate esters at the carboxamide group for pH-dependent release .
  • Nanoparticle Encapsulation: PLGA nanoparticles (150–200 nm) improve bioavailability in murine models .

Data Note: LogP values (2.8–3.5) correlate with solubility; adjust using hydrophilic substituents (e.g., -OH) .

Advanced: What spectroscopic techniques detect degradation products?

Answer:

  • LC-MS/MS: Identifies hydrolytic degradation (e.g., cleavage of the triazole ring under acidic conditions) .
  • FT-IR: Monitors carbonyl stretching (1700–1750 cm⁻¹) to detect carboxamide hydrolysis .

Quality Control Protocol: Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.